
1-(3-Chlorophenyl)-3-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a pyrimidinyl group, all connected through a urea linkage.
Preparation Methods
The synthesis of 3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.
Formation of the methylphenyl intermediate: This step involves the methylation of a phenyl compound to introduce the methyl group.
Formation of the pyrimidinyl intermediate: This step involves the synthesis of a pyrimidine ring, which is then functionalized with an amino group.
Coupling reactions: The intermediates are then coupled together through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules such as water or ammonia.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It can also be used as a probe to study protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]THIOUREA: This compound has a thiourea linkage instead of a urea linkage, which can affect its chemical and biological properties.
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]CARBAMATE: This compound has a carbamate linkage instead of a urea linkage, which can also affect its properties.
3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]AMIDE: This compound has an amide linkage instead of a urea linkage, leading to different chemical and biological properties.
The uniqueness of 3-(3-CHLOROPHENYL)-1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]UREA lies in its specific structure and the presence of the urea linkage, which can influence its reactivity, stability, and interactions with biological molecules.
Properties
Molecular Formula |
C25H23ClN6O |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]urea |
InChI |
InChI=1S/C25H23ClN6O/c1-16-6-8-19(9-7-16)28-23-14-17(2)27-24(32-23)29-20-10-12-21(13-11-20)30-25(33)31-22-5-3-4-18(26)15-22/h3-15H,1-2H3,(H2,30,31,33)(H2,27,28,29,32) |
InChI Key |
XQGLWZBXSDQWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11253173.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253186.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11253190.png)
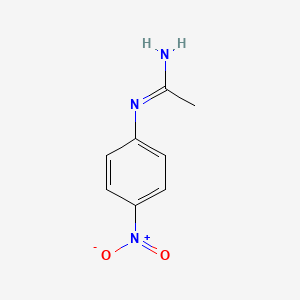
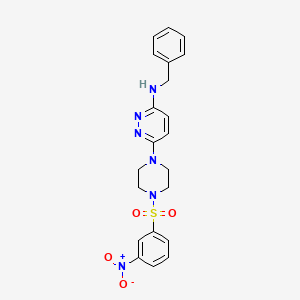
![N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
![N-(4-ethylphenyl)-2-{[7-hydroxy-6-(4-methylbenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11253219.png)
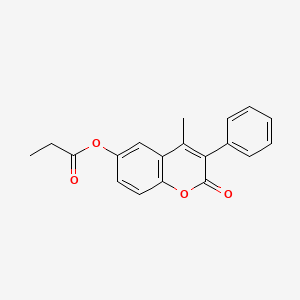
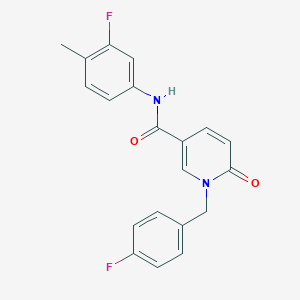
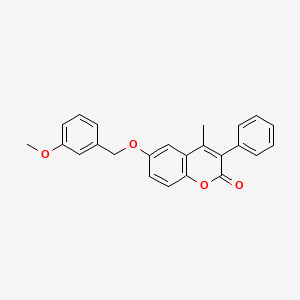
![1-(azepan-1-yl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11253241.png)
![N-{5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3]thiazin-3-YL}adamantane-1-carboxamide](/img/structure/B11253249.png)
![4-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253251.png)
